molecular formula C11H15ClN2O4 B555802 Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride CAS No. 58816-66-3

Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride

Cat. No.: B555802
CAS No.: 58816-66-3
M. Wt: 274.70 g/mol
InChI Key: HHZUMTWHYNIFOC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride is a synthetic amino acid derivative characterized by an L-alanine backbone modified with a nitro (-NO₂) group at the para position of the phenyl ring and an ethyl ester group. The monohydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is structurally related to nitroaromatic amino acids, which are often used as intermediates in drug synthesis or as substrates for enzymatic studies .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZUMTWHYNIFOC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207548
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58816-66-3
Record name L-Phenylalanine, 4-nitro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58816-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058816663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride is a compound with notable biological activities attributed to its unique structural characteristics. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₅ClN₂O₄ and a molecular weight of approximately 274.701 g/mol. The compound features an ethyl ester group, a nitrophenyl moiety, and an L-alanine backbone, which contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The nitrophenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant potential.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, suggesting potential applications in neurodegenerative disease management .

Summary of Biological Activities

Activity TypeDescription
Antioxidant Potential to scavenge free radicals due to the nitrophenyl group.
Enzyme Inhibition Possible AChE inhibition, relevant for conditions like Alzheimer's disease.

The synthesis of this compound typically involves the reaction of L-alanine derivatives with nitroaromatic compounds. This process allows for the formation of peptide bonds, with the ethyl ester protecting the carboxylic acid functionality until cleavage occurs under specific conditions.

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of similar alanine derivatives against oxidative stress. Results indicated that these compounds could reduce neuronal cell death in vitro, highlighting their potential as therapeutic agents for neurodegenerative diseases .
  • Pharmacokinetic Evaluations : Investigations into the pharmacokinetics of related compounds revealed that modifications in structure significantly affect bioavailability and metabolic stability. Such findings are crucial for developing effective drug formulations .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that variations in substituents on the phenyl ring influence biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced inhibitory effects on AChE compared to their electron-donating counterparts .

Potential Applications

Given its biological activities, this compound may have several applications in medicinal chemistry:

  • Drug Development : Its potential as an AChE inhibitor positions it as a candidate for further development in treating Alzheimer's disease.
  • Antioxidant Formulations : The compound could be explored for inclusion in formulations aimed at reducing oxidative stress.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity
Recent studies have indicated that analogs of ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride exhibit significant antiviral properties, particularly against SARS-CoV-2. In a study evaluating pharmacokinetics and cytotoxicity, certain derivatives demonstrated enhanced plasma exposure and improved maximum plasma concentrations compared to traditional antiviral agents like niclosamide. For example, compound 21 showed a maximum plasma concentration of 2376 ng/mL, which is substantially higher than that of niclosamide (428 ng/mL) .

Table 1: Pharmacokinetic Data of Compounds

CompoundT1/2 (h)Cmax (ng/mL)AUC last (h*ng/mL)
Niclosamide1.99428478
Compound 193.104521563
Compound 213.3323765547

This data illustrates the potential of this compound derivatives as promising candidates for further antiviral development.

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
this compound is effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, formic acid is preferred. This method is scalable and can be utilized for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Case Studies

Case Study: Antiviral Efficacy Evaluation
In a recent study involving the synthesis and evaluation of various analogs, researchers found that modifications to the nitro group significantly influenced antiviral activity. The introduction of electron-withdrawing groups was shown to enhance efficacy against viral strains, suggesting that this compound could serve as a scaffold for developing more potent antiviral agents .

Case Study: Pharmacokinetics in Animal Models
Another investigation involved administering this compound derivatives to ICR (CD-1) mice. The results demonstrated improved oral bioavailability and plasma exposure compared to established antiviral drugs. This study underscores the compound's potential in therapeutic applications targeting viral infections .

Comparison with Similar Compounds

Methyl 4-Nitro-L-Phenylalaninate Hydrochloride

This compound (CAS synonyms: L-4-Nitrophenylalanine Methyl Ester Hydrochloride) shares the same nitro-phenylalanine core but substitutes the ethyl ester with a methyl group. The shorter alkyl chain reduces molecular weight (MW: ~259.7 g/mol for methyl vs. ~273.7 g/mol for ethyl) and may alter lipophilicity, affecting membrane permeability in biological systems. Synthesis methods for such esters typically involve nitration of phenylalanine followed by esterification and salt formation .

Property Ethyl Ester Methyl Ester
Molecular Formula C₁₂H₁₅ClN₂O₄ C₁₁H₁₃ClN₂O₄
Molecular Weight (g/mol) ~286.7 ~259.7
Key Applications Drug intermediates, enzyme studies Similar to ethyl variant
Reference

Ethyl L-Asparaginate Monohydrochloride

Its lack of a nitro group reduces reactivity toward nucleophilic agents, underscoring the nitro moiety’s importance in redox or coupling reactions .

Functional Analogs: Chloroethyl and Prolyl Derivatives

Ethyl N-[3-[Bis(2-Chloroethyl)Amino]-3-Phenyl-N-L-Prolyl-L-Alanyl]-4-Fluoro-3-Phenyl-L-Alaninate Monohydrochloride

This structurally complex analog (CAS: 35849-47-9) incorporates a bis(2-chloroethyl)amino group and a fluoro substituent.

Procaine Hydrochloride

Procaine (2-(diethylamino)ethyl 4-aminobenzoate monohydrochloride) shares the ester and hydrochloride features but lacks the nitro-phenylalanine backbone. Its local anesthetic properties contrast with the target compound’s likely role as a biochemical tool or drug precursor .

Pharmacological Analogs: Nitroaromatic Compounds

4-Nitrobenzylamine and Related Substrates

4-Nitrobenzylamine (CAS: 100-17-4) is a simpler nitroaromatic compound used in enzyme inhibition studies. Unlike the target compound, it lacks the amino acid ester structure, limiting its utility in peptide synthesis but highlighting the nitro group’s role in electron-deficient aromatic systems .

Dimetpramide Hydrochloride

Dimetpramide (CAS: 89591-51-5) contains a nitrobenzamide core and is used as a pharmacological agent.

Preparation Methods

Nitration of 3-Phenyl-L-Alanine Derivatives

The introduction of the nitro group at the para position of the phenyl ring in 3-phenyl-L-alanine is a pivotal step. This is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The reaction proceeds via electrophilic aromatic substitution, with the amino acid’s carboxyl group temporarily protected as a methyl ester to prevent oxidation. Post-nitration, the intermediate is isolated via vacuum filtration and washed with ice-cold water to remove residual acids.

Example Conditions:

  • Reactants: 3-Phenyl-L-alanine methyl ester (1 eq), HNO₃ (1.2 eq), H₂SO₄ (3 eq)

  • Temperature: 0–5°C

  • Yield: 68–72% (crude)

Esterification of the Nitrated Intermediate

The nitrated product is esterified with ethanol to form the ethyl ester. This step employs Fischer esterification, utilizing anhydrous HCl as a catalyst. The reaction is refluxed under anhydrous conditions for 6–8 hours, followed by neutralization with sodium bicarbonate. Excess ethanol is removed via rotary evaporation, and the product is extracted using ethyl acetate.

Key Considerations:

  • Catalyst: Anhydrous HCl gas or acetyl chloride (2–3 mol%)

  • Solvent: Absolute ethanol (5 mL/g substrate)

  • Purity Check: HPLC analysis with a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase)

Formation of the Monohydrochloride Salt

The free amine generated during esterification is converted to the hydrochloride salt by treating the product with concentrated HCl in diethyl ether. The mixture is stirred at room temperature for 2 hours, yielding a crystalline precipitate. The salt is filtered, washed with cold ether, and dried under vacuum.

Optimization Data:

ParameterValue
HCl Concentration4–6 M
Solvent Volume10 mL/g product
Drying Temperature40°C (vacuum)

Catalytic and Purification Strategies

Chromatographic Purification

Reverse-phase HPLC is critical for isolating the monohydrochloride form. A Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) achieves baseline separation of the target compound from byproducts. For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid.

HPLC Parameters:

ColumnNewcrom R1 (5 µm, 250 × 4.6 mm)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time8.2 ± 0.3 min

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (d, 1H, Ar–H), 7.45–7.38 (m, 5H, Ph–H), 4.32 (q, 2H, –OCH₂CH₃), 3.89 (dd, 1H, α-CH), 3.12 (dd, 1H, β-CH₂), 2.98 (dd, 1H, β-CH₂), 1.35 (t, 3H, –OCH₂CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Boiling ChipsParaffin-coated silica
Collection Volume2–3 mL (for 70–80% ethanol)

Scalability and Industrial Adaptations

Preparative HPLC for Bulk Isolation

For kilogram-scale production, a preparative C18 column (250 × 50 mm, 10 µm) with isocratic elution (acetonitrile/water 65:35) achieves >98% purity. Fractions are lyophilized to recover the monohydrochloride salt.

Solvent Recycling

Ethanol from esterification is recovered via fractional distillation and reused, reducing production costs. Residual acetic acid is neutralized with calcium oxide before distillation.

Challenges and Mitigation Strategies

Nitration Byproducts

Over-nitration or ring sulfonation may occur if H₂SO₄ concentration exceeds 90%. This is mitigated by maintaining HNO₃:H₂SO₄ ratios below 1:3 and rigorous temperature control.

Hydrolysis of the Ester Group

Prolonged exposure to moisture during salt formation can hydrolyze the ethyl ester. Anhydrous diethyl ether and rapid drying under vacuum (≤40°C) prevent degradation .

Q & A

Q. How does the hydrochloride salt form influence crystallization behavior and polymorph stability?

  • Crystallography : Perform X-ray diffraction (XRD) to identify dominant polymorphs.
  • Dynamic Vapor Sorption (DVS) : Test hygroscopicity; monohydrochloride salts often exhibit lower deliquescence than free bases.
  • Impact : Polymorph stability affects dissolution rates in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Reactant of Route 2
Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.